molecular formula C27H33N5O2S B2725644 1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-47-5

1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2725644
CAS No.: 1114830-47-5
M. Wt: 491.65
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Description

1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H33N5O2S and its molecular weight is 491.65. The purity is usually 95%.
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Biological Activity

1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel compound belonging to the quinazoline family. Quinazolines are notable for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound suggests potential for significant biological activity due to its triazole and thiol functionalities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazole ring.
  • Introduction of thiol groups.
  • Use of solvents like dimethylformamide (DMF) or acetonitrile to enhance reactivity.

The synthesis requires precise control over reaction conditions (temperature and pH) to maximize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring progress and characterizing intermediates.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. For instance:

  • In vitro studies : Compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various cell lines (e.g., MDA-MB-231 for breast cancer) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related quinazoline derivatives have demonstrated:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

Antioxidant activity is another area of interest:

  • Reactive oxygen species (ROS) scavenging : Compounds with similar structures have shown the ability to reduce oxidative stress in cellular models.

Study 1: Anticancer Efficacy

A study evaluated the effects of a related quinazoline derivative on human liver cancer cells (SK-Hep-1). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 6.46 μM for the most potent derivative. This highlights the potential of quinazoline compounds in cancer therapy .

Study 2: Antimicrobial Screening

Another investigation screened various quinazoline derivatives for antimicrobial activity against common pathogens. The results showed that derivatives similar to our compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to over 200 μg/mL depending on the bacterial strain tested .

Data Summary Table

Biological ActivityIC50/MIC ValuesReference
Anticancer (MDA-MB-231)IC50 = 6.46 μM
Antimicrobial (various strains)MIC = 50 - 200 μg/mL
AntioxidantEffective ROS scavenging

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2S/c1-16(2)13-28-24(33)20-9-10-22-23(12-20)32-26(31(25(22)34)14-17(3)4)29-30-27(32)35-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGBQTSYDWRNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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